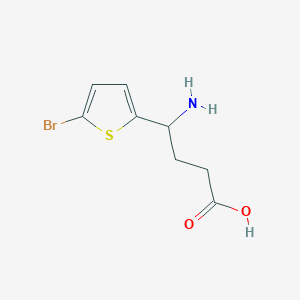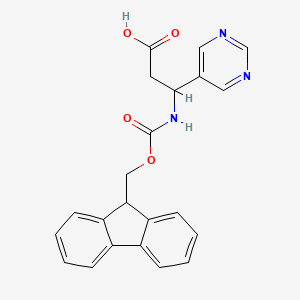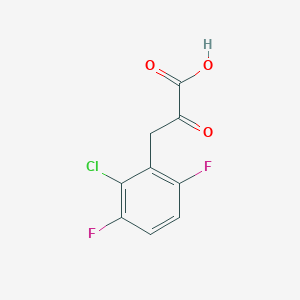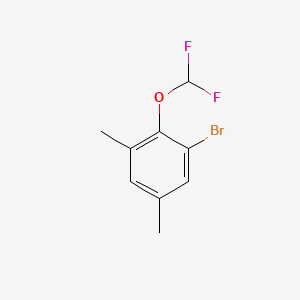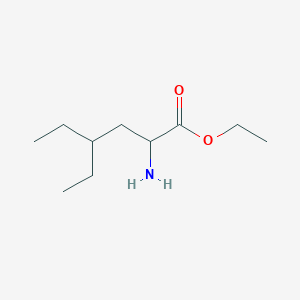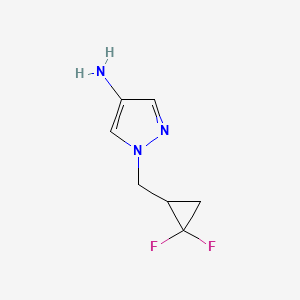![molecular formula C9H14N2O B13538940 1-[1-(2-Methylpropyl)-1h-pyrazol-3-yl]ethanone](/img/structure/B13538940.png)
1-[1-(2-Methylpropyl)-1h-pyrazol-3-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]ethan-1-one is an organic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a pyrazole ring substituted with a 2-methylpropyl group and an ethanone group
Méthodes De Préparation
The synthesis of 1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]ethan-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methylpropylhydrazine with ethyl acetoacetate in the presence of an acid catalyst can yield the desired pyrazole derivative. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity.
Analyse Des Réactions Chimiques
1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of pyrazole alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]ethan-1-one can be compared with other similar pyrazole derivatives, such as:
1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethan-1-one: This compound has a similar structure but with the ethanone group at a different position on the pyrazole ring.
1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]ethan-1-one: Another isomer with the ethanone group at the 4-position.
1-[1-(2-methylpropyl)-1H-pyrazol-2-yl]ethan-1-one: This compound has the ethanone group at the 2-position.
The uniqueness of 1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]ethan-1-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to its isomers.
Propriétés
Formule moléculaire |
C9H14N2O |
|---|---|
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
1-[1-(2-methylpropyl)pyrazol-3-yl]ethanone |
InChI |
InChI=1S/C9H14N2O/c1-7(2)6-11-5-4-9(10-11)8(3)12/h4-5,7H,6H2,1-3H3 |
Clé InChI |
CYVIBNBLHFRZHA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1C=CC(=N1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 6-propyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13538860.png)
![3-[(3-Bromophenyl)methyl]oxolane-3-carboxylic acid](/img/structure/B13538865.png)
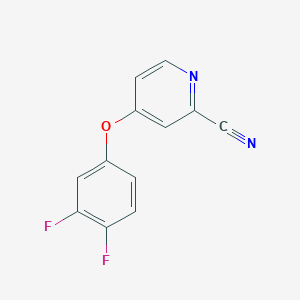
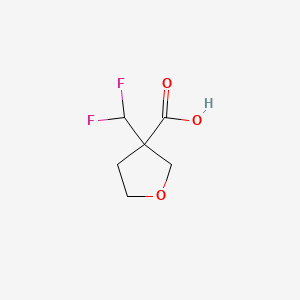
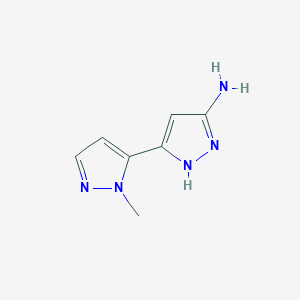
![2-{5-[(dimethylamino)methyl]-1H-imidazol-1-yl}ethan-1-aminehydrochloride](/img/structure/B13538879.png)
![Ethyl 2-azabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13538888.png)
